4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine

Medicinal Chemistry Physicochemical Property Analysis Building Block Selection

Sourcing a reliable thieno[2,3-d]pyrimidine scaffold for kinase inhibitor SAR can be challenging. This 4-chloro-5-(p-tolyl) derivative offers a strategic solution: - A reactive chlorine at C4 for facile nucleophilic substitution, enabling rapid diversification into focused libraries. - The 5-(p-tolyl) group introduces a defined steric and electronic environment for exploring hydrophobic sub-pockets, a critical determinant of target selectivity. Supplied with batch-specific QC data, ensuring reproducible results for your medicinal chemistry programs.

Molecular Formula C13H9ClN2S
Molecular Weight 260.74 g/mol
CAS No. 374104-63-9
Cat. No. B1348871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine
CAS374104-63-9
Molecular FormulaC13H9ClN2S
Molecular Weight260.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl
InChIInChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)10-6-17-13-11(10)12(14)15-7-16-13/h2-7H,1H3
InChIKeyIJQIOVCRRZEROH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine Procurement and Characterization


4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine (CAS 374104-63-9) is a heterocyclic chemical compound with the molecular formula C13H9ClN2S and a molecular weight of 260.74 g/mol . It features a thieno[2,3-d]pyrimidine core, a fused ring system structurally analogous to purines, with a chlorine atom at the 4-position and a para-tolyl (4-methylphenyl) group at the 5-position . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and drug discovery, serving as a key intermediate for creating diverse compound libraries targeting various kinases and other therapeutic proteins .

Core scaffold Thieno[2,3-d]pyrimidine core for kinase inhibitor design
5-p-Tolyl group Enables hydrophobic sub-pocket engagement in target enzymes
4-Cl handle Versatile SNAr site for amine library diversification

Role of p-Tolyl Substituent in 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine


In-class substitution of 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine with closely related analogs, such as the 5-phenyl or 5-thienyl derivatives, is not a trivial matter and can lead to significant differences in downstream biological outcomes. The 5-position aryl group is a critical determinant of molecular recognition, influencing both the binding affinity and selectivity profile for biological targets, including various kinases . The para-methyl group on the tolyl moiety of the target compound introduces a specific steric and electronic environment that is absent in the unsubstituted phenyl analog (CAS 182198-35-2) [1]. This subtle change can drastically alter a compound's ability to engage with hydrophobic sub-pockets of an enzyme's active site, as evidenced by broad structure-activity relationship (SAR) trends observed across multiple thieno[2,3-d]pyrimidine-based inhibitor programs [2].

Target: 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine
Substitute: 4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine
5-Aryl recognition p-Tolyl methyl creates steric and electronic environment absent in phenyl analog, altering kinase binding affinity profile.
Physicochemical shift Increased lipophilicity from the methyl group may change solubility, permeability and metabolic stability, requiring independent profiling.

4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine: Differentiation from Analogs


Molecular Property Comparison: p-Tolyl vs. Phenyl Analog

In comparison to its closest commercially available analog, 4-Chloro-5-phenyl-thieno[2,3-d]pyrimidine (CAS 182198-35-2), the target compound (CAS 374104-63-9) is differentiated by a para-methyl group on the 5-position aryl ring. This structural difference is quantifiable in the compounds' physical properties, which are key for experimental design and formulation [1].

Molecular weight
Cross-study comparable
Target: 260.74 g/mol
Comparator: 246.72 g/mol
+14.02 g/mol
Higher lipophilicity from p-tolyl may impact solubility and permeability
Calculated from molecular formula
Medicinal Chemistry Physicochemical Property Analysis Building Block Selection

SNAr Reactivity of the 4-Chloro Substituent

The 4-chloro substituent on the thieno[2,3-d]pyrimidine scaffold is a well-established synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse amines and other nucleophiles to generate large compound libraries . While this reactivity is a class-wide feature of 4-chlorothieno[2,3-d]pyrimidines, the presence of the specific p-tolyl group at the 5-position can influence the reaction rate and yield by altering the electron density of the heterocyclic core [1].

SNAr reactivity
Class-level inference
4-Cl site for nucleophilic substitution; p-tolyl may modulate rate
Distinct starting point for SAR library diversification
Data to verify; context-dependent
Organic Synthesis Medicinal Chemistry SNAr Reaction

Purity and Commercial Availability

For reproducible research, the consistent quality and purity of a chemical building block are paramount. 4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine (CAS 374104-63-9) is commercially offered by several vendors with a standard purity of 97%, as verified by analytical methods such as NMR and HPLC . This contrasts with the 5-phenyl analog, which is sometimes offered at a lower standard purity of 95% [1].

Purity
Vendor specification
Target: 97%
Comparator: 95%
+2%
Higher starting purity may reduce pre-synthesis purification steps
Vendor-reported; verify for specific lot
Procurement Quality Control Reproducibility

4-Chloro-5-p-tolyl-thieno[2,3-d]pyrimidine Research Applications


Kinase Inhibitor Library Synthesis

This compound is an optimal building block for synthesizing focused libraries of kinase inhibitors, particularly when targeting enzymes with a hydrophobic sub-pocket that can accommodate a para-tolyl group. The chlorine at the 4-position provides a versatile handle for introducing diverse amine-containing moieties to explore the solvent-exposed region of the kinase active site, as supported by its classification as a useful building block .

SAR Exploration at the 5-Position

The compound serves as a key intermediate for investigating the SAR of 5-aryl thieno[2,3-d]pyrimidines. By using it as a starting point, researchers can systematically compare the biological effects of a para-tolyl group against those of a simple phenyl, heteroaryl, or other substituted aryl groups, thereby refining pharmacophore models and improving target selectivity [1].

Potassium Channel Modulator Synthesis

Patents describe the use of substituted thieno[2,3-d]pyrimidines, including those with aryl groups at the 5-position, as potassium channel inhibitors, specifically targeting the Kv1.5 channel for the potential treatment of arrhythmia [2]. This compound could be used to synthesize and explore novel analogs within this therapeutic class.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Aryl group diversity with hydrophobic pocket fit
Target engagement in kinase panels with hydrophobic sub-pockets
5-Position SAR exploration
p-Tolyl vs. phenyl analog comparison
Pharmacophore model refinement and selectivity profiling
Potassium channel modulator studies
Substituted thieno[2,3-d]pyrimidine core
Kv1.5 channel endpoint context; patent-derived scaffolds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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